1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a complex organic compound belonging to the class of spiro compounds, which are characterized by a unique fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed: The reactions can yield various derivatives of the compound, depending on the reagents and conditions used. For example, oxidation may produce corresponding imidazo[4,5-c]pyridine derivatives, while reduction can lead to the formation of reduced analogs.
Scientific Research Applications
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is unique due to its spirocyclic structure, which distinguishes it from other compounds. Similar compounds include:
Imidazo[4,5-c]pyridines: These compounds share the imidazo[4,5-c]pyridine core but lack the spirocyclic fusion.
Piperidines: These compounds contain the piperidine ring but do not have the fused imidazo[4,5-c]pyridine structure.
The spirocyclic structure of 1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] contributes to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-4-14-10(2-5-11-6-3-10)9-8(1)12-7-13-9/h7,11,14H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYHZGUFNPVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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